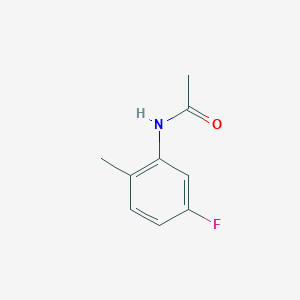

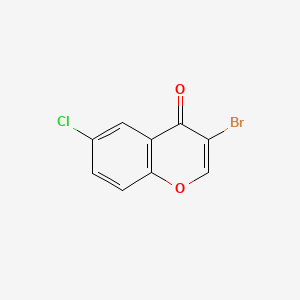

N-1,3-ベンゾチアゾール-2-イル-2-クロロプロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1,3-benzothiazol-2-yl-2-chloropropanamide, also known as BCP, is an organochlorine compound that has been widely used in the fields of medicinal chemistry and organic synthesis. BCP is a heterocyclic compound that has a wide range of applications in both scientific research and laboratory experiments. It is a versatile building block in organic synthesis and has been used in the synthesis of a variety of different compounds. BCP has been used as a starting material in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds.

科学的研究の応用

光学材料

N-1,3-ベンゾチアゾール-2-イル-2-クロロプロパンアミド:とその誘導体は、光学材料としての可能性が研究されています。これらの化合物の独自の構造的特性、例えば特定の光吸収特性を持つ安定な結晶構造を形成する能力は、光学デバイスおよび材料における用途に適しています .

生物学的可能性

N-1,3-ベンゾチアゾール-2-イル-2-クロロプロパンアミド誘導体の生物学的可能性は、特に生物学的分子との相互作用という文脈で探求されてきました。これには、酵素や受容体と相互作用する能力のために、分子プローブとして、または治療薬の一部としての使用に関する研究が含まれます .

抗菌剤

N-1,3-ベンゾチアゾール-2-イル-2-クロロプロパンアミドのいくつかの誘導体は、その抗菌特性について合成および評価されてきました。これらの化合物は、グラム陽性菌およびグラム陰性菌株に対して可変的な活性を示しており、新しい抗菌薬の開発の候補となっています .

抗真菌および抗原虫活性

ベンゾチアゾール部分は、抗真菌および抗原虫活性に関連付けられています。N-1,3-ベンゾチアゾール-2-イル-2-クロロプロパンアミドに関する研究は、真菌感染症および原虫寄生虫の治療法の開発につながる可能性があり、感染症管理の分野に貢献する可能性があります .

抗炎症および抗癌特性

N-1,3-ベンゾチアゾール-2-イル-2-クロロプロパンアミドの一部であるベンゾチアゾール核は、抗炎症および抗癌特性を示すことが報告されています。これは、化合物の抗炎症療法および癌治療における潜在的な使用に関する研究の道を開きます .

創薬スキャフォールド

その構造的特徴により、N-1,3-ベンゾチアゾール-2-イル-2-クロロプロパンアミドは、創薬における重要なスキャフォールドとして機能します。これは、抗菌剤から抗癌剤まで、さまざまな治療効果を持つさまざまな薬剤を作成するために改変できます .

将来の方向性

生化学分析

Biochemical Properties

N-1,3-benzothiazol-2-yl-2-chloropropanamide plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, N-1,3-benzothiazol-2-yl-2-chloropropanamide has been associated with the inhibition of ubiquitin ligase, which is crucial for protein degradation and regulation of various cellular processes . Additionally, it has shown selective cytotoxicity against tumorigenic cell lines, indicating its potential as an anti-cancer agent . The nature of these interactions involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.

Cellular Effects

N-1,3-benzothiazol-2-yl-2-chloropropanamide has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the adenosine A2A receptor, which plays a role in neurotransmission and immune response . Furthermore, N-1,3-benzothiazol-2-yl-2-chloropropanamide has demonstrated prophylactic and therapeutic potential against rotavirus infections, highlighting its impact on viral replication and immune modulation .

Molecular Mechanism

The molecular mechanism of action of N-1,3-benzothiazol-2-yl-2-chloropropanamide involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, the substitution of halogen atoms or halo-containing groups in the compound imparts specific activity against Mycobacterium tuberculosis or non-tuberculous mycobacteria . This suggests that N-1,3-benzothiazol-2-yl-2-chloropropanamide may inhibit essential enzymes or pathways required for bacterial survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-1,3-benzothiazol-2-yl-2-chloropropanamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-1,3-benzothiazol-2-yl-2-chloropropanamide remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of N-1,3-benzothiazol-2-yl-2-chloropropanamide vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses result in significant biological activity . At high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

N-1,3-benzothiazol-2-yl-2-chloropropanamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects . Additionally, N-1,3-benzothiazol-2-yl-2-chloropropanamide may influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of N-1,3-benzothiazol-2-yl-2-chloropropanamide within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Once inside the cells, N-1,3-benzothiazol-2-yl-2-chloropropanamide may accumulate in certain cellular compartments, influencing its activity and function. These interactions play a critical role in determining the compound’s efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of N-1,3-benzothiazol-2-yl-2-chloropropanamide is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N-1,3-benzothiazol-2-yl-2-chloropropanamide may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic targets.

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-6(11)9(14)13-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYTKVYVIGKNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=CC=CC=C2S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393673 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26608-39-9 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)